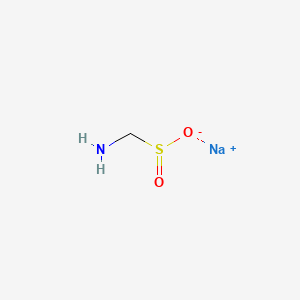

Sodium aminomethanesulphinate

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and diverse field. wikipedia.orgbritannica.com These compounds are known for their wide range of properties and applications, from essential amino acids like methionine and cysteine to pharmaceuticals such as penicillin and sulfa drugs. wikipedia.org Sodium aminomethanesulphinate, with its carbon-sulfur and nitrogen-sulfur bonds, is a notable member of this class. It belongs to the sulfinate salt family, which are versatile building blocks in the synthesis of more complex organosulfur compounds. researchgate.net

Historical Perspectives in Chemical Synthesis

The synthesis of sulfinate salts has been a topic of interest for many years, with various methods developed for their preparation. chemicalbook.comresearchgate.net While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the broader class of sulfinates has been prepared through methods such as the reduction of sulfonyl chlorides. chemicalbook.com The development of synthetic routes to sulfinates has been driven by their utility as intermediates in creating a wide array of organosulfur molecules. researchgate.net

Scope and Significance in Contemporary Chemical Research

In modern chemical research, this compound and related sulfinate salts are recognized for their multifaceted applications. researchgate.net They serve as precursors in the formation of sulfones, sulfonamides, and other sulfur-containing functional groups. researchgate.net Recent research has highlighted their role in advanced synthetic methodologies, including C-H functionalization and photoredox catalysis. researchgate.net The ability of this compound to act as a source of sulfonyl radicals makes it particularly valuable in radical-mediated transformations. Furthermore, its application extends into polymer chemistry, where it functions as a component of redox initiation systems. researchgate.net

Properties

IUPAC Name |

sodium;aminomethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOYSONZACYNBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233106 | |

| Record name | Sodium aminomethanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84195-73-3 | |

| Record name | Sodium aminomethanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminomethanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium aminomethanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Aminomethanesulphinate and Derivatives

Direct Synthesis Approaches to Sodium Aminomethanesulphinate

Direct synthetic routes to this compound often leverage the reactivity of amines with formaldehyde (B43269) and a sulfite (B76179) source, or the reduction of pre-formed sulfonyl chlorides.

Reaction of Primary and Secondary Amines with Formaldehyde/Sodium Hydrogensulfite Adducts

A prominent method for the synthesis of α-aminomethanesulfonic acids, the parent acids of this compound, involves the reaction of an amine with a pre-formed formaldehyde-sodium bisulfite adduct (HOCH₂SO₃Na). This reaction is analogous to the Mannich reaction, where an amine, formaldehyde, and a carbon acid react to form a β-amino carbonyl compound. In this case, the bisulfite adduct serves as the reactive species. The reaction proceeds by the nucleophilic attack of the primary or secondary amine on the hydroxymethanesulfonate, displacing the hydroxyl group to form the corresponding aminomethanesulfonate. Although the direct synthesis of this compound via this route is less commonly detailed, the formation of the corresponding sulfonate is a key related reaction. The synthesis of aminomethylsulfonic acid (NH₂CH₂SO₃H) was first reported in 1905 through the reaction of ammonia (B1221849) with a sodium bisulfite-formaldehyde complex. organic-chemistry.org This was followed by acidification to yield the free acid. organic-chemistry.org This general approach can be extended to various primary and secondary amines.

The reaction of ammonia with the formaldehyde-bisulfite adduct is a foundational example of this pathway. organic-chemistry.org This method can be adapted for other primary and secondary amines to produce a range of N-substituted aminomethanesulfonates. The general mechanism involves the nucleophilic amine attacking the electrophilic carbon of the formaldehyde adduct.

A related approach is the direct reductive amination of aldehyde bisulfite adducts. In this one-pot protocol, the bisulfite adducts of aldehydes can liberate the aldehyde in situ under non-aqueous conditions with an organic base. The aldehyde then undergoes reductive amination with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding amine product.

Reduction of Corresponding Sulfonyl Chlorides with Sulfite or Zinc

The reduction of sulfonyl chlorides is a well-established method for the preparation of sodium sulfinates. This general transformation can be applied to the synthesis of this compound, provided the corresponding aminomethanesulfonyl chloride is available as a precursor. Common reducing agents for this conversion include sodium sulfite and zinc dust. acs.org

The reaction with sodium sulfite typically occurs in an aqueous medium, often in the presence of a base like sodium bicarbonate, to neutralize the hydrochloric acid formed as a byproduct. The sulfonyl chloride is reduced to the sodium sulfinate salt. While this method is general for a wide range of aryl and alkyl sulfonyl chlorides, its application to aminomethanesulfonyl chlorides would be a direct route to this compound.

Alternatively, zinc dust can be employed as the reducing agent. acs.org Early syntheses of the related compound, sodium hydroxymethanesulfinate (Rongalite), utilized zinc dust to reduce a mixture of formaldehyde and sulfur dioxide. acs.org This historical context supports the utility of zinc in reducing sulfur (IV) species. In a typical procedure for other sulfinates, the sulfonyl chloride is treated with zinc powder in an aqueous or alcoholic solution.

| Precursor | Reducing Agent | Product | Reference |

| Benzenesulfonyl chloride | Sodium sulfite/Sodium bicarbonate | Sodium benzenesulfinate | General Method |

| p-Toluenesulfonyl chloride | Zinc/Sodium carbonate | Sodium p-toluenesulfinate | General Method |

| Formaldehyde/Sulfur dioxide | Zinc dust | Zinc formaldehydesulfoxylate | acs.org |

Alternative Conversion Pathways via Thiol-Derived Intermediates

While direct pathways from thiols to this compound are not extensively documented, the synthesis of related α-aminoalkanesulfinates has been reported, suggesting potential routes. One such approach involves the generation of α-aminoalkyl radicals from synthesized sodium α-aminoalkanesulfinates, which can then undergo further reactions.

The synthesis of α-thio aromatic acids from α-amino acids provides a relevant parallel. This two-step process involves diazotization of the α-amine followed by bromination, and then subsequent nucleophilic substitution with a thiol source like sodium hydrosulfide (B80085) to yield the α-thio acid. organic-chemistry.org This demonstrates the conversion of an amino group to a thiol group at the α-position, which could potentially be a starting point for oxidation to a sulfinate.

Synthesis of Related Sulfinate and Sulfonate Compounds

The chemistries of sodium hydroxymethanesulfinate (Rongalite) and aminomethanesulfonates are closely intertwined with that of this compound, and their syntheses provide valuable context.

Preparation of Sodium Hydroxymethanesulfinate (Rongalite) from Dithionite (B78146) and Formaldehyde

Sodium hydroxymethanesulfinate, commonly known by the trade name Rongalite, is a widely used industrial reducing agent. wikipedia.org Its synthesis is typically achieved through the reaction of sodium dithionite (Na₂S₂O₄) with formaldehyde. acs.orgwikipedia.org

Na₂S₂O₄ + 2 CH₂O + H₂O → HOCH₂SO₂Na + HOCH₂SO₃Na wikipedia.org

This reaction produces both sodium hydroxymethanesulfinate (the sulfinate) and sodium hydroxymethanesulfonate (the sulfonate). wikipedia.org The hydroxymethanesulfinate ion is less stable in solution and can decompose back to formaldehyde and sulfite. wikipedia.org The presence of excess formaldehyde helps to shift the equilibrium towards the formation of the adducts. wikipedia.org Rongalite is valued for being a more stable and manageable source of the sulfoxylate (B1233899) ion compared to the oxygen-sensitive dithionite. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Common Name |

| Sodium dithionite | Formaldehyde | Sodium hydroxymethanesulfinate | Rongalite |

Formation of Aminomethanesulfonate from SO₂-Ammonia-Aldehyde Systems

Aminomethanesulfonates can be effectively synthesized through a multi-component reaction involving sulfur dioxide, ammonia (or an amine), and an aldehyde in an aqueous medium. organic-chemistry.org This method provides a direct route to the sulfonate analogues of the target aminomethanesulphinate.

Several variations of this synthesis exist:

Passing sulfur dioxide gas into a solution of ammonium (B1175870) hydroxide (B78521) and formaldehyde. organic-chemistry.org

Introducing sulfur dioxide into a solution containing an ammonium halide and formaldehyde. organic-chemistry.org

Reacting sulfur dioxide with an aqueous solution of hexamethylenetetramine, which serves as a source of both ammonia and formaldehyde. organic-chemistry.org

These reactions are typically conducted in a dilute aqueous acidic medium, with the acidity often provided by an excess of sulfur dioxide or the presence of an ammonium halide. organic-chemistry.org The reaction temperature can range from approximately 15 °C to 80 °C. organic-chemistry.org For example, reacting sulfur dioxide with ammonia and formaldehyde in a roughly 1:1 molar ratio has been shown to produce aminomethylsulfonic acid in high yields. organic-chemistry.org This approach is versatile and can be adapted for various lower alkyl and aryl amines that contain a labile hydrogen atom. organic-chemistry.org The reaction between ammonia and sulfur dioxide is known to be very fast, producing various ammonium sulfites. researchgate.net

Derivatization Strategies for N-Substituted Aminomethanesulfonates

The derivatization of N-substituted aminomethanesulfonates represents a key area for expanding the chemical space and accessing novel compounds with potentially valuable properties. While specific literature on the derivatization of this exact class of compounds is nascent, derivatization strategies can be extrapolated from the known reactivity of the constituent functional groups: the secondary amine (or amide/carbamate) and the sulfinate moiety.

Potential derivatization at the nitrogen center of an N-substituted aminomethanesulfonate could involve further substitution, provided a reactive N-H bond is present. Standard N-alkylation or N-arylation reactions could be employed to introduce a second substituent on the nitrogen atom. For instance, reaction with alkyl halides or aryl halides under appropriate basic conditions could yield N,N-disubstituted aminomethanesulfonates. Furthermore, acylation of the nitrogen atom with acyl chlorides or anhydrides would lead to the corresponding N-acyl derivatives.

The sulfinate group is another key handle for derivatization, primarily through oxidation reactions. Oxidation of the sulfinate to the corresponding sulfonate would yield N-substituted aminomethanesulfonates, a class of compounds with distinct chemical and physical properties. This transformation could be achieved using a variety of oxidizing agents, offering a straightforward route to a different class of organosulfur compounds.

Another potential avenue for derivatization involves the reaction of the aminomethanesulfonate with electrophiles. The sulfur atom of the sulfinate is nucleophilic and could potentially react with various electrophiles. For example, reaction with alkyl halides could lead to the formation of sulfones.

It is important to note that the reactivity and the outcome of these derivatization reactions would be highly dependent on the nature of the N-substituent and the reaction conditions employed. The presence of protecting groups on the nitrogen atom can significantly influence the course of these transformations.

Synthesis of N-Protected α-Aminomethanesulfinate Salts

A significant advancement in the synthesis of stable α-aminomethanesulfinate salts involves the use of N-protecting groups. A straightforward and efficient method for the preparation of variously N-protected α-aminomethanesulfinate salts has been developed, which relies on the reaction of a bisulfite salt with a Schiff base generated in situ from an aldehyde and an N-protected amine. acs.org

This one-pot synthesis is notable for its simplicity and the mild conditions under which it proceeds. The general approach involves the condensation of an aldehyde with an N-protected amine to form an imine, which is then trapped by a bisulfite salt, typically sodium bisulfite, to afford the desired N-protected α-aminomethanesulfinate salt. acs.org This methodology has been successfully applied to a range of aldehydes and N-protecting groups, demonstrating its versatility.

The reaction is typically carried out in an aqueous medium, and the products are often isolated in good to excellent yields by simple filtration. The use of protecting groups on the nitrogen atom, such as carbamates (e.g., Boc, Cbz) or amides, is crucial for the stability of the resulting aminomethanesulfinate salts.

Below is a table summarizing the synthesis of various N-protected α-aminomethanesulfinate salts, highlighting the diversity of aldehydes and N-protected amines that can be employed in this synthetic strategy.

| Aldehyde | N-Protected Amine | Product | Yield (%) | Reference |

| Formaldehyde | Boc-NH2 | Sodium N-(tert-butoxycarbonyl)aminomethanesulfinate | 95 | acs.org |

| Isobutyraldehyde | Boc-NH2 | Sodium N-(tert-butoxycarbonyl)-1-amino-2-methylpropanesulfinate | 88 | acs.org |

| Benzaldehyde | Boc-NH2 | Sodium N-(tert-butoxycarbonyl)-α-aminophenylmethanesulfinate | 92 | acs.org |

| Formaldehyde | Cbz-NH2 | Sodium N-(benzyloxycarbonyl)aminomethanesulfinate | 96 | acs.org |

| Isobutyraldehyde | Cbz-NH2 | Sodium N-(benzyloxycarbonyl)-1-amino-2-methylpropanesulfinate | 85 | acs.org |

| Benzaldehyde | Cbz-NH2 | Sodium N-(benzyloxycarbonyl)-α-aminophenylmethanesulfinate | 90 | acs.org |

| Formaldehyde | Ac-NH2 | Sodium N-acetylaminomethanesulfinate | 80 | acs.org |

Table 1. Synthesis of N-Protected α-Aminomethanesulfinate Salts

The research findings indicate that the nature of the aldehyde and the N-protecting group can influence the reaction efficiency and the stability of the resulting product. For instance, the use of formaldehyde generally leads to high yields of the corresponding aminomethanesulfinate salts. The Boc and Cbz protecting groups are particularly effective in stabilizing the products and providing high yields. acs.org

This synthetic route provides a practical and scalable method for accessing a variety of N-protected α-aminomethanesulfinate salts, which are valuable precursors for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

Mechanistic Investigations of Reactions Involving Sodium Aminomethanesulphinate and Its Analogs

Reaction Mechanisms as a Reducing Agent

The reductive capabilities of sodium aminomethanesulphinate and its close analogs, such as sodium hydroxymethanesulfinate (Rongalite), are of significant interest in synthetic chemistry. These compounds offer an alternative to traditional metal hydride reducing agents.

Electron Transfer Pathways

The primary mechanism by which this compound and its analogs act as reducing agents involves a single electron transfer (SET) pathway. In this process, the sulfinate anion donates an electron to an organic substrate, initiating a radical reaction cascade. While detailed studies specifically on this compound are limited, the mechanism can be understood by analogy to the well-studied reducing agent Rongalite. researchgate.net

The electron transfer process is believed to be initiated by the dissociation of the sulfinate salt in a suitable solvent, making the sulfinate anion available to interact with the substrate. The transfer of a single electron from the sulfinate to the substrate results in the formation of a radical anion of the substrate and a sulfinyl radical. This initiation step is crucial for the subsequent reductive transformations.

Radical Intermediates and Processes

Following the initial single electron transfer, a variety of radical intermediates are generated, which then propagate the reduction reaction. The nature of these intermediates is dependent on the substrate and the reaction conditions.

In the case of reductions initiated by Rongalite, which serves as a useful model, the process is known to generate aryl radicals from aryl halides. This transition-metal-free process underscores the potency of sulfinate-based reducing agents in generating radical species under mild conditions. researchgate.net The reaction is thought to proceed through a radical chain mechanism, where the initially formed substrate radical anion can fragment or participate in further reactions to yield the final reduced product. ESR (Electron Spin Resonance) experiments have confirmed the presence of radical intermediates in such reactions. youtube.com

The general process can be summarized as:

Initiation: Single electron transfer from the sulfinate to the substrate to form a radical anion.

Propagation: The substrate radical anion undergoes further reactions, such as fragmentation or hydrogen atom abstraction, to form a new radical and a stable product. This new radical can then react with another substrate molecule, continuing the chain reaction.

Termination: The radical chain is terminated through various pathways, such as radical coupling or disproportionation.

Chemoselective Reductive Transformations of Organic Substrates

A significant advantage of using this compound and its analogs as reducing agents is their potential for chemoselectivity. This allows for the reduction of a specific functional group in a molecule while leaving other, more sensitive groups intact.

For instance, a transition-metal- and hydride-free protocol using Rongalite has been developed for the chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives. rsc.orgnih.govnih.gov This method is compatible with a range of other reducible functionalities, such as halides, alkenes, and nitriles, which would typically be reduced by stronger reducing agents like lithium aluminum hydride. rsc.orgnih.gov

The chemoselectivity arises from the milder reducing nature of the sulfinate and the specific reaction conditions employed. The table below illustrates the chemoselective reduction of various α-keto esters and amides to α-hydroxy esters and amides using Rongalite as a model for this compound's reactivity. nih.gov

| Substrate (α-Keto Ester/Amide) | Product (α-Hydroxy Ester/Amide) | Yield (%) |

| Ethyl benzoylformate | Ethyl mandelate | 95 |

| Methyl 2-oxo-2-phenylacetate | Methyl 2-hydroxy-2-phenylacetate | 92 |

| N-Phenyl-2-oxo-2-phenylacetamide | N-Phenyl-2-hydroxy-2-phenylacetamide | 88 |

| Ethyl 2-oxopropanoate | Ethyl lactate | 90 |

This table is generated based on data for Rongalite, a close analog of this compound.

Role in Carbon-Sulfur and Related Bond Formations

In addition to its reductive properties, this compound is a valuable reagent for the construction of carbon-sulfur bonds, a key transformation in the synthesis of many pharmaceuticals and materials.

Nucleophilic Sulfinylation Reactions

This compound can act as a nucleophile, with the sulfur atom attacking an electrophilic carbon center to form a C-S bond. This reactivity is characteristic of sulfinates in general, which can participate in nucleophilic substitution reactions. nih.gov In such reactions, the sulfinate anion displaces a leaving group on the substrate.

The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the substrate and reaction conditions. In a typical SN2 reaction, the sulfinate anion would perform a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. The sodium cation in this compound acts as a spectator ion in these reactions.

While specific examples of nucleophilic sulfinylation using this compound are not extensively documented in readily available literature, the general principle of sulfinates as nucleophiles is well-established. For example, the reaction of sodium hydroxymethanesulfinate with alkylating agents can lead to the formation of sulfones, where the sulfur atom acts as the nucleophile. nih.gov

Sulfonyl Radical Generation and Reactivity

One of the most prominent applications of sodium sulfinates, including this compound, is in the generation of sulfonyl radicals (RSO₂•). researchgate.net These radicals are versatile intermediates for the formation of C-S bonds and other sulfur-containing functionalities.

Sulfonyl radicals can be generated from sodium sulfinates under various conditions, including oxidative or photocatalytic methods. Once generated, the sulfonyl radical can add to unsaturated systems like alkenes and alkynes, or participate in radical-mediated cross-coupling reactions.

A plausible mechanism for the generation of a sulfonyl radical from this compound under oxidative conditions is shown below:

Oxidation: The sulfinate anion is oxidized by a suitable oxidizing agent (e.g., a metal catalyst or an organic oxidant) via a single electron transfer, yielding a sulfonyl radical and the reduced form of the oxidant.

Radical Reaction: The newly formed sulfonyl radical then reacts with the desired substrate to form a new C-S bond.

The reactivity of the sulfonyl radical allows for the synthesis of a wide array of organosulfur compounds, including sulfones, which are important structural motifs in many biologically active molecules. The table below provides examples of reactions proceeding through sulfonyl radical intermediates generated from sodium sulfinates.

| Reactants | Product Type | Reaction Conditions |

| Alkene, Sodium Sulfinate | Vinyl Sulfone | Oxidant, Catalyst |

| Alkyne, Sodium Sulfinate | β-Keto Sulfone | Oxidant, Catalyst |

| Aryl Halide, Sodium Sulfinate | Aryl Sulfone | Photocatalyst, Light |

This table represents general transformations involving sodium sulfinates.

Multicomponent and Annulation Reactions

This compound, also known as Rongalite, serves as a versatile reagent in multicomponent and annulation reactions, facilitating the synthesis of complex organic molecules. It can act as a source of a C1 unit, a sulfur(II) synthon, and a reductant in a single reaction. organic-chemistry.org A notable example is the unconventional [1 + 1 + 1 + 1 + 1 + 1] annulation process for the synthesis of β,β-dithioketones. organic-chemistry.org This reaction involves the merging of C-C and C-S bond cleavage and allows for the construction of C5-substituted 1,3-dithianes under mild conditions. organic-chemistry.org

In a different application, sodium sulfinates, including analogs of this compound, participate in cascade reactions initiated by the generation of sulfonyl radicals. rsc.org For instance, the oxidation of sodium sulfinates with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) produces sulfonyl radicals. rsc.org These radicals can then add to the double bond of vinyl azides, leading to the elimination of N₂ and the formation of iminyl radicals. rsc.org Subsequent N–N coupling of these iminyl radicals yields α-sulfonylated ketazines in high yields. rsc.org This cascade process highlights the utility of sodium sulfinates in forming multiple bonds in a single synthetic operation. rsc.org

The reactivity of this compound and its analogs in such complex transformations underscores their importance in synthetic organic chemistry for the efficient construction of heterocyclic and other intricate molecular architectures.

Formation of Sulfones via Hydroxymethanesulfinate Anion Pathways

Sodium hydroxymethanesulfinate, a close analog of this compound, is a well-established reagent for the formation of sulfones. organic-chemistry.orgwikipedia.org It serves as a source of the sulfoxylate (B1233899) (SO₂²⁻) anion, which can act as a nucleophile. wikipedia.org The reaction with alkylating agents, such as alkyl halides, results in the formation of sulfones. wikipedia.org For example, the reaction of sodium hydroxymethanesulfinate with two equivalents of benzyl (B1604629) bromide yields dibenzyl sulfone. wikipedia.org

Interestingly, alkylation can occasionally occur at the oxygen atom as well, leading to the formation of isomeric sulfinate esters. wikipedia.org This dual reactivity highlights the nuanced chemical behavior of the hydroxymethanesulfinate anion.

A significant advancement in this area is the use of a protected form of the hydroxymethanesulfinate anion to achieve a modular synthesis of sulfones and their derivatives. rsc.org Sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), readily prepared from sodium hydroxymethanesulfinate (Rongalite™) and TBSCl, serves as a potent nucleophile in both S-alkylation and copper-catalyzed S-arylation reactions with various electrophiles. rsc.org The resulting TBSOCH₂ sulfones can then react with a second electrophile without the need for a separate deprotection step, providing access to a wide array of sulfones, sulfonamides, and sulfonyl fluorides. rsc.org This method offers a versatile and efficient pathway to complex sulfonyl-containing molecules. rsc.org

The general mechanism for sulfone formation from thioethers involves oxidation, where the thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. wikipedia.org However, using reagents like sodium hydroxymethanesulfinate provides a direct route to sulfones by constructing the carbon-sulfur bonds.

Decomposition and Stability Mechanisms

Kinetic and Thermodynamic Studies of Degradation

The decomposition of sodium hydroxymethanesulfinate, an analog of this compound, has been the subject of detailed kinetic and mechanistic studies. nih.gov These studies reveal a complex process that is highly dependent on the reaction conditions. In slightly acidic aqueous solutions, the decomposition of sodium hydroxymethanesulfinate proceeds with an induction period, during which molecular oxygen present in the solution is consumed. nih.gov The formation of dithionite (B78146) (S₂O₄²⁻) only commences after the complete removal of oxygen. nih.gov This indicates a multi-step degradation pathway involving radical intermediates. One of the key intermediates identified during this process is the sulfite (B76179) radical anion (SO₃⁻). nih.gov

Kinetic studies on other sodium salts, such as sodium decavanadate (B1236424), have shown that decomposition often follows first-order kinetics. mdpi.com For instance, the decomposition of sodium decavanadate in a cell culture medium at 25°C has a calculated half-life of 9 hours at both 0.5 mM and 1.0 mM concentrations. mdpi.com While not directly on this compound, these studies on analogous compounds provide a framework for understanding the kinetic parameters that govern the stability and degradation of such salts in solution. mdpi.com

The stability of thiamine (B1217682), another compound studied for its degradation kinetics, is also influenced by its concentration, with degradation reported as a pseudo-first-order reaction. nih.gov Activation energies for thiamine degradation were found to be dependent on pH, suggesting different degradation pathways under varying conditions. nih.gov These findings highlight the importance of considering both kinetic and thermodynamic factors when evaluating the stability of chemical compounds in solution.

Influence of pH and Environmental Factors on Stability

The stability of this compound and its analogs is significantly influenced by pH and other environmental factors. Sodium hydroxymethanesulfinate is known to be relatively stable in alkaline environments but decomposes rapidly in acidic media. nih.gov When acidified, it releases the reducing sulfoxylate ion and formaldehyde (B43269) in equimolar amounts. wikipedia.org This pH-dependent decomposition is a key feature of its reactivity and application. The hydroxymethanesulfinate ion is inherently unstable in solution and tends to decompose into formaldehyde and sulfite. wikipedia.org However, the addition of at least one equivalent of formaldehyde can shift the equilibrium towards the formation of the more stable bis-(hydroxymethyl)sulfone, leading to solutions that are stable indefinitely. wikipedia.org

The influence of pH on the stability of various chemical and biological molecules is a well-documented phenomenon. For many enzymes, there is a correlation between the pH at which they exhibit maximum activity and the pH at which they have maximum stability. nih.gov Studies on thiamine have shown that it is more stable in acidic conditions, specifically below a pH of 6.0. nih.gov The degradation kinetics of thiamine are also pH-dependent, with different activation energies observed at pH 3 and pH 6, indicating distinct degradation pathways. nih.gov

The ionic strength of the solution, which can be affected by the presence of salts, also plays a role in stability. researchgate.net High concentrations of salts can affect the ionic environment of a molecule, potentially leading to decreased stability. researchgate.net For instance, the stability of some enzymes is negatively affected by increased ionic strength resulting from the addition of salts like sodium sulfate. researchgate.netmdpi.com

Oxidative Decomposition Pathways and Reactive Oxygen Species Involvement

The decomposition of sodium hydroxymethanesulfinate in the presence of air involves oxidative pathways and the participation of reactive oxygen species (ROS). nih.gov A detailed study of its decomposition in slightly acidic medium revealed that the process is preceded by an induction period that lasts as long as molecular oxygen is present in the solution. nih.gov This suggests that the consumption of molecular oxygen is a prerequisite for the subsequent formation of decomposition products like dithionite. nih.gov The sulfite radical anion (SO₃⁻) has been identified as one of the intermediates in this aerobic decomposition. nih.gov

The involvement of ROS in the degradation of various molecules is a common phenomenon. ROS, such as the superoxide (B77818) anion (O₂⁻) and the hydroxyl radical (•OH), are highly reactive and can initiate damaging oxidative reactions. nih.govnih.gov For example, in biological systems, ROS can lead to lipid peroxidation, protein oxidation, and DNA damage. nih.govnih.gov The generation of ROS can be triggered by various factors, including environmental stressors. nih.gov

The decomposition mechanism of sodium hydroxymethanesulfinate shares similarities with that of thiourea (B124793) dioxide (aminoiminomethanesulfinic acid), another sulfur-containing reducing agent, further highlighting the role of radical intermediates in these processes. nih.gov

Catalytic Aspects and Initiator Roles

This compound and its analogs can act as catalysts or initiators in various chemical reactions. Sodium hydroxymethanesulfinate, for example, is used as a reducing agent in redox-initiator systems for emulsion polymerization. wikipedia.org In these systems, it can participate in reactions that generate radicals, which then initiate the polymerization process. A typical redox pair for this purpose is t-butyl peroxide and sodium hydroxymethanesulfinate. wikipedia.org

The catalytic activity of sodium-containing compounds has been explored in other contexts as well. For instance, sodium aminophenolate complexes have been shown to be effective catalysts for the depolymerization of polylactide (PLA). nih.gov The structure of these sodium complexes, particularly the coordination environment around the sodium ion, plays a crucial role in their catalytic efficiency. nih.gov The lability of the amino arm in these complexes allows for the coordination of the polymer to the sodium center, which initiates the degradation process. nih.gov

Furthermore, sodium hydroxymethanesulfinate is believed to act as a catalyst in some chemical reactions by providing an alternative, lower-energy pathway for the reaction to proceed. While the exact mechanisms are not always fully elucidated, its ability to act as a reducing agent and a source of the SO₂²⁻ anion contributes to its versatility in promoting various chemical transformations.

The use of sodium sulfinates as precursors to catalytically active species is also a significant area of research. As previously mentioned, the oxidation of sodium sulfinates can generate sulfonyl radicals, which can then initiate cascade reactions. rsc.org This highlights the role of these compounds as radical initiators in organic synthesis.

Rongalite as a Catalyst in Organic Transformations

Rongalite has emerged as a powerful catalyst and reagent in a wide array of organic transformations, offering green and efficient alternatives to traditional methods. researchgate.net Its reactivity is primarily centered around the generation of the highly reactive sulfoxylate anion (SO₂²⁻) or its radical anion, which can participate in both nucleophilic and single-electron transfer (SET) pathways. scientificupdate.com

One of the most prominent applications of Rongalite is in the synthesis of sulfones . It serves as a readily available and inexpensive source of the SO₂²⁻ anion, which can react with various electrophiles. acs.org For instance, the reaction of alkyl halides with Rongalite leads to the formation of symmetrical and unsymmetrical sulfones. wikipedia.org Mechanistically, this can proceed through a nucleophilic displacement of the halide by the hydroxymethanesulfinate anion, followed by elimination of formaldehyde to generate a sulfinate intermediate that undergoes further alkylation. acs.org Another pathway involves the initial generation of the sulfinate anion from Rongalite, which then acts as the nucleophile. acs.org

Rongalite also facilitates the synthesis of sultines (cyclic sulfinic esters) from dihalides. scientificupdate.com These sultines are valuable precursors for the generation of o-quinodimethanes, which are highly reactive intermediates in Diels-Alder reactions for the construction of complex polycyclic systems. acs.org

Beyond its role as a sulfur source, Rongalite promotes Single Electron Transfer (SET) reactions . This property is harnessed for the synthesis of sulfide (B99878) and selenide (B1212193) derivatives. researchgate.net In these reactions, Rongalite acts as a super electron donor, generating radical anions from suitable precursors. scientificupdate.com For example, it can promote the arylation of various nucleophiles via an SRN1 (nucleophilic substitution by radical anion) mechanism, without the need for transition metal catalysts. scientificupdate.com

In combination with other elements, particularly tellurium , Rongalite exhibits enhanced reductive capabilities. The in situ generation of sodium telluride (Na₂Te) from tellurium metal and Rongalite provides a potent reagent for various reductions, including the deprotection of vicinal dibromoalkanes and the reduction of aromatic nitro compounds to anilines. scientificupdate.com

Furthermore, Rongalite can serve as a C1 synthon in the synthesis of heterocyclic compounds. The thermal decomposition of Rongalite generates formaldehyde, which can be trapped in situ. This has been exploited in the copper- and iodine-mediated synthesis of tri-substituted furans from aryl ketones. scientificupdate.com A more complex mechanism is proposed for the synthesis of heterodiarylmethanes, where Rongalite acts as a methylene (B1212753) surrogate, generating a C1 unit that triggers the heterodiarylmethylation process. nih.gov

The table below summarizes the diverse catalytic applications of Rongalite in organic transformations.

| Transformation Type | Substrate(s) | Product(s) | Mechanistic Role of Rongalite |

| Sulfone Synthesis | Alkyl halides, Activated olefins | Symmetrical/Unsymmetrical sulfones | Source of nucleophilic SO₂²⁻ |

| Sultine Synthesis | Dihalides (e.g., α,α'-dihalo-o-xylenes) | Sultines | Source of SO₂²⁻ for cyclization |

| SET Reactions | Aryl halides, Diazonium salts | Biaryls, Aryl sulfides, Aryl phosphonates | Single electron donor, generates radical anions |

| Tellurium-Mediated Reductions | Vicinal dibromoalkanes, Aromatic nitro compounds | Alkenes, Anilines | In situ generation of Na₂Te |

| Heterocycle Synthesis (C1 Source) | Aryl ketones, Imidazo[1,2-a]pyridines | Tri-substituted furans, Heterodiarylmethanes | In situ generation of formaldehyde or C1 unit |

| C(sp²)–H Functionalization | Indoles, Arylsulfonyl hydrazides | 3-(Phenylsulfonylmethyl)indole derivatives | Generation of sulfonyl radicals |

Initiation of Ring Opening Reactions

While Rongalite is a versatile reagent, its role as a direct initiator for general ring-opening reactions, such as the polymerization of cyclic esters or ethers, is not well-documented in the scientific literature. However, there is a notable example where a Rongalite-containing system facilitates a reaction that involves the opening of an epoxide ring.

Specifically, the combination of tellurium and Rongalite is used in the synthesis of allylic alcohols from 2-substituted 2-chloromethyloxiranes. acs.org In this transformation, the epoxide ring is opened. The reaction is initiated by the reduction of elemental tellurium with Rongalite to produce highly nucleophilic telluride ions (Te²⁻). These ions then attack the chloromethyl group, leading to a cascade of events that includes the opening of the strained epoxide ring and the formation of the allylic alcohol. utexas.edu

The proposed mechanism involves the initial displacement of the chloride by the telluride ion. The resulting intermediate then undergoes an intramolecular cyclization to form a three-membered tellurium-containing ring, which is unstable. The subsequent elimination of tellurium and rearrangement leads to the formation of the double bond and the hydroxyl group, effectively opening the original epoxide ring to yield the allylic alcohol.

While this reaction demonstrates the involvement of a Rongalite-based reagent system in a process that includes ring-opening, it is important to note that Rongalite itself is not acting as a general-purpose initiator for ring-opening polymerization or a catalyst for the broad cleavage of cyclic ethers. Instead, it is a critical component for generating the primary nucleophile (telluride) that triggers a specific synthetic transformation.

The table below details this specific ring-opening reaction.

| Reaction Type | Substrate | Reagent System | Product | Role of Rongalite |

| Allylic Alcohol Synthesis | 2-Substituted 2-chloromethyloxiranes | Tellurium, Rongalite | 2-Substituted allylic alcohols | Reducing agent for tellurium to generate the active nucleophile (Te²⁻) |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Sodium aminomethanesulphinate is an ionic compound consisting of a sodium cation (Na⁺) and an aminomethanesulphinate anion (H₂NCH₂SO₂⁻). The bonding is characterized by a mix of ionic and covalent interactions. An ionic bond exists between the positively charged sodium ion and the negatively charged oxygen atoms of the sulfinate group.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, including the identification of intermediates and transition states.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules with high accuracy. nih.gov By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the geometry of reactants, products, and transition states involved in reactions of aminomethanesulphinate. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap indicates the kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. nih.gov

Thermodynamic Properties: DFT can calculate thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy at various temperatures. researchgate.net

Table 1: Conceptual DFT-Derived Parameters for Aminomethanesulphinate

| Calculated Parameter | Significance for Reactivity Analysis |

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Indicates the energy of the lowest unoccupied orbital; lower energy suggests greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| MEP Surface | Visually identifies nucleophilic sites (e.g., nitrogen lone pair, sulfinate oxygens) and electrophilic sites. |

| Atomic Charges | Quantifies the electron density on each atom, helping to predict sites of protonation or nucleophilic attack. |

This table is illustrative and represents the types of data obtained from DFT analysis.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles change. youtube.comyoutube.com

For this compound, MD simulations would typically be performed in an explicit solvent, such as water, to mimic physiological or reaction conditions. researchgate.netyoutube.com

Applications of MD simulations include:

Solvation Structure: Determining how water molecules arrange around the aminomethanesulphinate anion and the sodium cation.

Conformational Analysis: Exploring the rotational freedom around the C-S and C-N bonds to identify stable conformations of the anion.

Transport Properties: Calculating properties like the diffusion coefficient of the ions in a solution.

The simulation requires a force field (e.g., AMBER, CHARMM, OPLS) that defines the potential energy of the system based on the atomic coordinates. researchgate.net The total energy includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). youtube.com

Structure-Reactivity Relationships

The insights gained from computational studies on electronic structure directly inform our understanding of the molecule's reactivity.

The basicity of an amine is a critical factor in its reactivity and is quantitatively expressed by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.comlibretexts.org The structure of a molecule significantly influences the basicity of its amine groups.

In aminomethanesulphinate, the nitrogen atom has a lone pair of electrons, making it a potential Brønsted-Lowry base. However, the adjacent sulfinate group (-SO₂⁻) is strongly electron-withdrawing. This inductive effect pulls electron density away from the carbon and, subsequently, from the nitrogen atom. This delocalization reduces the availability of the lone pair on the nitrogen to accept a proton, thereby making the amine less basic compared to simple alkylamines like methylamine. libretexts.org

While the pKaH of aminomethanesulphinate is not widely reported, it can be estimated to be significantly lower than that of typical alkylamines due to the powerful electron-withdrawing nature of the sulfinyl group. The relationship between structure and basicity is a cornerstone of physical organic chemistry. organicchemistrydata.orgmdpi.com

Table 2: Comparison of pKa Values for the Conjugate Acids of Various Amines

| Amine | Conjugate Acid | pKa of Conjugate Acid (pKaH) | Effect on Basicity |

| Methylamine | CH₃NH₃⁺ | ~10.6 | Alkyl group is electron-donating, increasing basicity relative to ammonia (B1221849). libretexts.org |

| Ammonia | NH₄⁺ | ~9.3 | The reference point for simple amines. libretexts.org |

| Aniline | C₆H₅NH₃⁺ | ~4.6 | The phenyl group is electron-withdrawing via resonance, decreasing basicity. libretexts.org |

| Aminomethanesulfonate (Derivative) | ⁺H₃NCH₂SO₃⁻ | ~5.8 (for aminomethanesulfonic acid) | The sulfonate group is strongly electron-withdrawing, significantly decreasing basicity. |

Values are approximate and serve for comparison. The basicity of aminomethanesulphinate is expected to be similarly low due to the electron-withdrawing sulfinate group.

A direct correlation exists between a molecule's computed electronic structure and its experimentally observed chemical reactivity. mdpi.com For aminomethanesulphinate, the theoretical findings from DFT and pKa analysis converge to paint a clear picture of its reactivity.

The electron-withdrawing sulfinate group reduces the electron density on the nitrogen atom. This is quantifiable through DFT calculations of atomic charges. This lower electron density leads to:

Reduced Basicity: As discussed, the amine is a weaker base because its lone pair is less available for protonation.

Reduced Nucleophilicity: The nitrogen atom is also less nucleophilic. Nucleophilicity, the ability to donate an electron pair to form a new covalent bond, is directly related to the availability and energy of those electrons (the HOMO).

Therefore, computational models can predict that the amine group in aminomethanesulphinate will be less reactive in nucleophilic substitution or addition reactions compared to an amine with adjacent electron-donating groups. This structure-reactivity relationship is a fundamental principle that allows for the rational design of molecules with tailored chemical properties.

Solvent Effects and Solvation Dynamics in Sodium Salt Systems

The polarity of the solvent is a primary determinant of its interaction with this compound. Polar protic solvents, such as water and alcohols, are capable of forming strong hydrogen bonds with the aminomethanesulphinate anion. wikipedia.org Specifically, the hydrogen atoms of the solvent can interact with the oxygen and nitrogen atoms of the anion, while the solvent's oxygen or other electronegative atoms can solvate the sodium cation. This extensive solvation shell stabilizes the ions in solution, facilitating the dissolution of the salt. wikipedia.org

In contrast, polar aprotic solvents, like acetone (B3395972) or dimethyl sulfoxide, possess significant dipole moments that allow them to effectively solvate the sodium cation through their negative dipoles. wikipedia.orgkhanacademy.org However, their ability to solvate the aminomethanesulphinate anion is less pronounced compared to protic solvents due to the absence of hydrogen bonding. khanacademy.org This differential solvation can influence the reactivity of the anion, potentially leaving it more 'naked' and accessible for chemical reactions. khanacademy.org

Computational models of related sulfur-containing anions have highlighted the crucial role of both the solvent and the counter-ion in determining the anion's conformation and stability. unl.edu The solvent molecules arrange themselves around the ions to maximize electrostatic stabilization, a process that can be modeled to predict solvation energies and coordination numbers. nih.govbeilstein-journals.org For this compound, it is expected that the sodium ion would be surrounded by a shell of solvent molecules, with the number and geometry of this coordination sphere depending on the solvent's size and polarity. beilstein-journals.org

The dynamics of solvation, or how the solvent shell reorganizes around the ions over time, is another critical area of study. Following a perturbation, such as electronic excitation, the solvent molecules rearrange to accommodate the new charge distribution of the solute. This process, known as solvation dynamics, occurs on a picosecond timescale. unl.edu For this compound, this would involve the reorientation of solvent dipoles and the adjustment of hydrogen-bonding networks in response to the ionic charges.

To illustrate the impact of solvent properties on the solvation of ionic species, the following interactive table presents hypothetical data based on general principles of solvation chemistry for a generic sodium salt.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Predicted Solvation Energy (kcal/mol) | Predicted Coordination Number of Na⁺ |

| Water | 80.1 | 1.85 | -95 | 6 |

| Methanol | 32.7 | 1.70 | -88 | 5-6 |

| Ethanol | 24.5 | 1.69 | -85 | 5 |

| Acetone | 20.7 | 2.88 | -75 | 4-5 |

| Dimethyl Sulfoxide | 46.7 | 3.96 | -80 | 4 |

Note: The data in this table are illustrative and represent general trends in solvation chemistry. They are not based on direct experimental measurements for this compound.

Further detailed research findings from computational studies on analogous systems, such as sulfinate anions, indicate that the charge distribution within the anion is significantly affected by the solvent environment. nih.gov The presence of a polar solvent can lead to charge transfer between the anion and the solvent molecules, influencing the anion's electronic structure and, consequently, its chemical properties. nih.gov These studies underscore the necessity of including explicit solvent molecules in theoretical models to accurately capture the behavior of ionic species in solution. unl.edu

Advanced Applications in Organic Synthesis

Utilization as a Sulfonylating Reagent

As a sulfonylating agent, sodium aminomethanesulphinate provides a convenient source of the sulfonyl group (R-SO₂-), a critical moiety in a wide array of pharmaceuticals and functional materials.

This compound is effectively employed in the synthesis of sulfones and sulfonamides, two classes of compounds with significant biological and chemical importance. The reagent's utility lies in its capacity to generate a sulfonyl radical or a sulfinate anion, which can then participate in various bond-forming reactions.

Research has demonstrated that this compound can react with alkyl halides or activated olefins to produce sulfones. For instance, in the presence of a suitable catalyst or initiator, the reagent can undergo oxidative addition to generate a sulfonyl radical that subsequently adds to a double bond or displaces a leaving group to form the corresponding sulfone.

Similarly, the synthesis of sulfonamides can be achieved through the reaction of this compound with amines in the presence of an oxidizing agent. This transformation typically proceeds through the in situ formation of a sulfonyl chloride or a related activated species, which then readily reacts with the amine to furnish the desired sulfonamide. The mild reaction conditions and the low cost of the reagent make this an attractive alternative to traditional methods that often rely on the use of more hazardous sulfonyl chlorides.

Table 1: Representative Examples of Sulfone and Sulfonamide Synthesis

| Starting Material | Reagent | Product Type | Reference |

| Alkene | This compound, Oxidant | β-Keto sulfone | wikipedia.org |

| Amine | This compound, Oxidant | Sulfonamide | wikipedia.org |

| Alkyl Halide | This compound | Alkyl Sulfone | wikipedia.org |

A notable application of this compound in stereoselective synthesis is the preparation of β-iodovinyl sulfones. These compounds are valuable synthetic intermediates due to the presence of both a vinyl sulfone moiety, which can act as a Michael acceptor, and a vinyl iodide, which is amenable to various cross-coupling reactions.

The reaction typically involves the addition of a sulfonyl radical, generated from this compound, and an iodine atom across a terminal alkyne. The stereochemistry of the resulting β-iodovinyl sulfone is often controlled by the reaction conditions, allowing for the selective formation of either the (E)- or (Z)-isomer. For example, radical-initiated reactions have been shown to favor the formation of the (E)-isomer with high stereoselectivity. This method provides a direct and atom-economical route to these highly functionalized building blocks.

Applications as a Sulfenylating and Sulfinylating Reagent

Beyond its role as a source of sulfonyl groups, this compound can also be utilized as a sulfenylating (RS-) and sulfinylating (RSO-) agent under appropriate reductive or oxidative conditions, respectively.

Under reductive conditions, this compound can serve as a precursor for the sulfenate anion, which can then be used to synthesize sulfides. For instance, the palladium-catalyzed homocoupling of sodium arenesulfinates has been developed as a method for the selective synthesis of symmetrical diaryl sulfides. This reaction proceeds via a reductive process where the sulfinate is converted into a more nucleophilic sulfur species that participates in the catalytic cycle.

Furthermore, this compound is a key reagent in the synthesis of thiosulfonates. These compounds, which contain a sulfur-sulfur bond, can be prepared through the reaction of a sulfinate with a thiol or a disulfide. The reaction often proceeds under mild oxidative conditions, where the sulfinate acts as the electrophilic partner. This methodology allows for the facile construction of both symmetrical and unsymmetrical thiosulfonates, which are of interest in medicinal chemistry and materials science. wikipedia.org

Table 2: Synthesis of Sulfides and Thiosulfonates

| Starting Material | Reagent | Product Type | Reference |

| Sodium Arenesulfinate | Pd(OAc)₂ | Symmetrical Diaryl Sulfide (B99878) | |

| Thiol/Disulfide | This compound | Thiosulfonate | wikipedia.org |

While the direct application of this compound for the synthesis of aryl thio- and selenoglycosides is not extensively documented in the reviewed scientific literature, the synthesis of these important classes of compounds often involves the generation of a nucleophilic sulfur or selenium species that displaces a leaving group at the anomeric position of a carbohydrate.

General methods for the synthesis of aryl thioglycosides frequently employ the reaction of a glycosyl halide or acetate (B1210297) with an aryl thiol in the presence of a base. Alternatively, more modern approaches utilize glycosyl thiols as nucleophiles in various coupling reactions. Similarly, the synthesis of aryl selenoglycosides typically involves the reaction of a glycosyl donor with an aryl selenol or a diaryl diselenide under activating conditions. Although this compound itself is not a common reagent in these specific transformations, its versatile chemistry as a sulfur source suggests potential for future development in this area.

Development of Novel Reaction Methodologies

The unique reactivity of this compound has spurred the development of novel reaction methodologies in organic synthesis. Its ability to act as a source of the sulfoxylate (B1233899) dianion (SO₂²⁻) or to generate sulfonyl radicals under mild conditions has been exploited in a variety of creative transformations.

One area of significant advancement is its use in radical-mediated cyclization reactions. The sulfonyl radical generated from this compound can initiate a cascade of reactions, leading to the formation of complex heterocyclic structures in a single step. These reactions are often highly efficient and proceed with excellent control over stereochemistry.

Recent research has also focused on its application in C-H functionalization reactions. By generating a highly reactive sulfonyl radical, it is possible to directly introduce a sulfonyl group into an unactivated C-H bond, a transformation that is traditionally difficult to achieve. These novel methodologies highlight the ongoing importance and expanding utility of this compound in the field of organic synthesis.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular characteristics of sodium aminomethanesulphinate. espublisher.com Different spectroscopic methods offer unique information regarding its functional groups, electronic transitions, and three-dimensional structure. espublisher.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific structural features.

Key functional groups and their expected IR absorption ranges include the N-H bonds of the amino group, the S-O bonds of the sulphinate group, and the C-N and C-S bonds. The positions of these bands can provide information about the bonding environment and molecular structure. For instance, the stretching and bending vibrations of the amino group typically appear in distinct regions of the spectrum. Similarly, the sulphinate group will have characteristic symmetric and asymmetric stretching frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| Amino (N-H) | Bending | 1650 - 1580 |

| Sulphinate (S=O) | Asymmetric Stretching | 1100 - 1000 |

| Sulphinate (S=O) | Symmetric Stretching | 1000 - 900 |

| C-N | Stretching | 1250 - 1020 |

| C-S | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of a compound in solution. researchgate.netnih.gov By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, ¹H and ¹³C NMR are the most commonly employed techniques. researchgate.net

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the aminomethylene group (-CH₂-NH₂). The chemical shift (δ) of these protons is influenced by the adjacent amino and sulphinate groups. The integration of the peak area is proportional to the number of protons, and signal splitting (multiplicity) can provide information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for the single carbon atom in the aminomethylene group. Its chemical shift provides information about its electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH₂- | 2.5 - 3.5 |

| ¹³C | -CH₂- | 40 - 50 |

X-ray Crystallography for Structural Elucidation

This powerful technique provides unambiguous structural information, confirming the connectivity of atoms and revealing details about the conformation and packing of the molecules in the crystal lattice.

Table 4: Illustrative Crystallographic Data for a Small Molecule

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | e.g., 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques

Chromatographic methods are essential for separating the components of a mixture, allowing for the purification and quantification of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for detection, monitoring the absorbance at the λmax of the compound. nih.govgoogle.com This method can be used to determine the purity of a sample by separating the main compound from any impurities and to quantify its content by comparing the peak area to that of a standard of known concentration. nih.gov

Table 5: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | e.g., Phosphate buffer and Methanol/Acetonitrile mixture |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | e.g., 20 µL |

| Column Temperature | e.g., 25 °C |

Electrochemical and Potentiometric Methods

Electrochemical and potentiometric techniques are fundamental in analyzing the behavior of sodium aminomethanesulfinate in aqueous solutions. These methods offer insights into its ionic properties and allow for the determination of specific ion concentrations.

The electrochemical properties of aqueous solutions of sodium aminomethanesulfinate and its derivatives have been investigated through pH and conductometric studies. ucj.org.ua Research involving aqueous solutions with concentrations ranging from 1∙10⁻⁴ to 9∙10⁻³ M has been conducted to understand their behavior. ucj.org.ua

pH Analysis: The pH of a sodium aminomethanesulfinate solution provides information about its acidic or basic nature, which is influenced by the hydrolysis of the aminomethanesulfinate ion. The pH of a solution can affect the stability and reactivity of the compound. For instance, in the potentiometric determination of sulfite (B76179), the pH of the solution is a critical parameter, with optimal sensor response often observed within a specific pH range. nih.gov

Conductometric Analysis: This method measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. For sodium aminomethanesulfinate, the primary charge carriers are the sodium cations (Na⁺) and the aminomethanesulfinate anions (H₂NCH₂SO₂⁻).

A study on the electrochemical properties of aqueous solutions of sodium aminomethanesulfonates (YNHCH₂SO₃Na, where Y can be H, CH₃, etc.) involved conductometric measurements to determine the limiting electrical conductivity. ucj.org.ua This value is obtained by extrapolating data using the Shidlovsky method. ucj.org.ua Furthermore, the activation parameters for the electrical conductivity of these systems in water were determined at temperatures ranging from 293 to 313 K. ucj.org.ua

The following table presents data from a conductometric study of sodium dodecyl sulphate (SDS), a different sulfur-containing organic sodium salt, which illustrates the type of data generated in such analyses.

| Concentration (mol·L⁻¹) | Molar Conductivity (Λ) (S·cm²·mol⁻¹) |

| 0.001 | 85.2 |

| 0.002 | 82.1 |

| 0.003 | 79.5 |

| 0.004 | 77.3 |

| 0.005 | 75.4 |

| 0.006 | 73.8 |

| 0.007 | 72.4 |

| 0.008 | 71.1 |

| 0.009 | 70.0 |

| 0.010 | 69.0 |

| This table is for illustrative purposes and shows data for Sodium Dodecyl Sulphate, not this compound. |

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. libretexts.org For the analysis of sodium aminomethanesulfinate, a sodium-selective electrode is employed to determine the concentration of sodium ions (Na⁺).

The principle of ISE measurement involves a selective membrane that preferentially allows the target ion to pass, creating a potential difference across the membrane that is proportional to the ion's activity. libretexts.org This potential is measured against a stable reference electrode, and the relationship is described by the Nernst equation. libretexts.orgmetrohm.com ISE methods are advantageous due to their speed, accuracy, cost-effectiveness, and ease of use compared to spectroscopic or chromatographic techniques. metrohm.com

For accurate sodium determination, an ionic strength adjustment buffer (ISAB) is often added to the sample and standards to ensure a constant ionic strength and to adjust the pH. nrc.gov The pH of the sample is crucial; for low sodium concentrations (less than 5 ppm), the pH should be greater than 9, while for higher concentrations, a pH greater than 6 is required. nrc.gov

Calibration is performed using a series of standard solutions of known sodium concentrations. nrc.gov The potential (in millivolts) is plotted against the logarithm of the sodium concentration to generate a calibration curve. nrc.gov Modern ion analyzers can automatically perform this calibration and calculate the sample concentration. nrc.gov

Both glass membrane and polymer membrane sodium ISEs are available. metrohm.com The glass membrane ISE is suitable for samples with complex matrices, while the polymer membrane ISE can detect lower concentrations of Na⁺. metrohm.com

The following table illustrates a typical calibration dataset for sodium analysis using an ISE.

| Sodium Concentration (ppm) | Electrode Potential (mV) |

| 1 | 120.5 |

| 10 | 179.8 |

| 100 | 239.1 |

| 1000 | 298.4 |

| 10000 | 357.7 |

| This table presents illustrative data and does not represent actual experimental results for this compound. |

Elemental and Compositional Analysis

Elemental and compositional analysis techniques are employed to determine the elemental makeup of this compound, confirming its stoichiometry and quantifying the presence of trace elements.

Atomic Absorption Spectroscopy (AAS) is a technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. For this compound, AAS is primarily used to determine the concentration of sodium.

In this method, a solution of the sample is aspirated into a flame (typically air-acetylene), where it is atomized. nemi.gov A light beam from a sodium hollow-cathode lamp is passed through the flame, and the amount of light absorbed at a specific wavelength (589.0 nm for sodium) is proportional to the concentration of sodium atoms in the flame. oiv.intoiv.int To prevent the ionization of sodium in the flame, a spectral buffer such as cesium chloride is often added to both the sample and standard solutions. oiv.intoiv.int

The instrument is calibrated using a series of standard solutions of known sodium concentrations. oiv.int The analytical range can vary, with typical ranges being 0.01 to 1.0 mg/L and 0.10 to 80 mg/L. nemi.gov Samples with concentrations exceeding the working range must be diluted. nemi.gov

A typical procedure involves:

Preparation of a set of calibration standards. oiv.int

Addition of a cesium chloride solution to both standards and samples. oiv.int

Aspiration of the solutions into the flame of the AAS instrument. nemi.gov

Measurement of the absorbance for each solution. oiv.int

Plotting a calibration curve of absorbance versus concentration to determine the sodium concentration in the sample. oiv.int

The following table shows representative data for AAS analysis of sodium.

| Sodium Concentration (mg/L) | Absorbance |

| 0.00 | 0.000 |

| 0.25 | 0.045 |

| 0.50 | 0.090 |

| 0.75 | 0.135 |

| 1.00 | 0.180 |

| This table is based on a typical linear response in AAS and is for illustrative purposes. oiv.int |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique for determining the elemental composition of a sample. researchgate.net It utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit light at characteristic wavelengths. thermofisher.comanalytik-jena.com

A liquid sample is introduced into the argon plasma, which reaches temperatures of 5,000 to 10,000 K. analytik-jena.com At these temperatures, the sample is desolvated, vaporized, and the atoms are excited. researchgate.net The emitted light is collected and passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each wavelength is measured by a detector, which is proportional to the concentration of the corresponding element in the sample. researchgate.net

ICP-OES offers several advantages, including a wide linear dynamic range, high matrix tolerance, and rapid analysis speed. thermofisher.com For this compound, ICP-OES can be used to accurately quantify the sodium content and to detect the presence of other metallic impurities. A specific analytical method for quantifying sodium by ICP-OES has been detailed, using the Na 589.592 nm wavelength for final results. biospectra.us This method may involve acid digestion of the sample to prepare it for analysis. biospectra.us

The following table illustrates the kind of data that can be obtained from an ICP-OES analysis for sodium.

| Sample ID | Wavelength (nm) | Emission Intensity (Counts) | Calculated Concentration (ppm) |

| Blank | 589.592 | 150 | 0.00 |

| Standard 1 (1 ppm) | 589.592 | 5150 | 1.00 |

| Standard 2 (5 ppm) | 589.592 | 25150 | 5.00 |

| Standard 3 (10 ppm) | 589.592 | 50150 | 10.00 |

| Sample A | 589.592 | 37650 | 7.50 |

| This table is for illustrative purposes to demonstrate the relationship between emission intensity and concentration in ICP-OES analysis. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for elemental and isotopic analysis. analytik-jena.com Like ICP-OES, it uses an inductively coupled plasma to generate ions from the elements present in a sample. nih.gov However, instead of measuring emitted light, ICP-MS separates and detects the ions based on their mass-to-charge ratio (m/z). analytik-jena.com

This technique is capable of detecting elements at trace and ultra-trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net For this compound, ICP-MS can provide highly accurate quantification of the sodium content and is particularly useful for identifying and quantifying trace metallic impurities that may be present from the manufacturing process.

The analysis of high-salt samples by ICP-MS can be challenging due to potential matrix effects and interferences. drawellanalytical.com However, methods have been developed to mitigate these issues, such as using internal standards. For instance, aluminum has been used as an internal standard for the measurement of serum sodium by ICP-MS. nih.gov The use of an internal standard helps to correct for variations in sample introduction and plasma conditions, improving the accuracy and precision of the results. nih.gov

The following table provides an example of results from an ICP-MS analysis.

| Isotope | Blank (cps) | Standard (1 ppb) (cps) | Sample (cps) | Calculated Concentration (ppb) |

| ²³Na | 200 | 10200 | 5200 | 0.50 |

| ²⁴Mg | 50 | 5050 | 1050 | 0.20 |

| ³⁹K | 150 | 7650 | 2400 | 0.30 |

| This table is for illustrative purposes. cps = counts per second. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of materials like this compound.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques often used in conjunction to study the thermal behavior of compounds.

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated or cooled in a controlled atmosphere. libretexts.org A TGA curve plots mass change against temperature, revealing thermal events that involve the loss or gain of mass, such as dehydration, desolvation, or decomposition. libretexts.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. A DTA curve plots this temperature difference (ΔT) against temperature. The curve shows peaks corresponding to thermal events: an endothermic peak (e.g., melting, boiling, sublimation) indicates heat absorption, while an exothermic peak (e.g., crystallization, oxidation, decomposition) indicates heat release.

For this compound, or the closely related Sodium hydroxymethanesulfinate, thermal analysis reveals its limited stability upon heating. The compound is known to decompose at elevated temperatures. A typical TGA/DTA analysis would likely show an initial mass loss corresponding to the release of any adsorbed or bound water, followed by a significant decomposition event. This primary decomposition would involve the breakdown of the aminomethanesulphinate anion, releasing gaseous products such as sulfur dioxide, formaldehyde (B43269), and ammonia (B1221849). This decomposition is generally an exothermic process, which would be registered by the DTA.

Table 2: Representative TGA/DTA Data for the Thermal Decomposition of a Sulfinate Compound

This table outlines the expected thermal events for a compound like this compound.